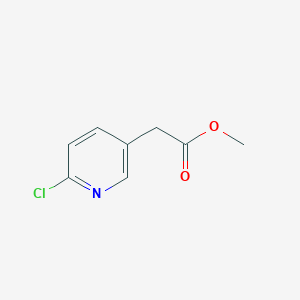

Methyl 2-(6-chloropyridin-3-YL)acetate

Description

The exact mass of the compound Methyl 2-(6-chloropyridin-3-YL)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(6-chloropyridin-3-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(6-chloropyridin-3-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(6-chloropyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAZLFKSCFNMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697521 | |

| Record name | Methyl (6-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717106-69-9 | |

| Record name | Methyl (6-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(6-chloropyridin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-(6-chloropyridin-3-YL)acetate" CAS number 717106-69-9

An In-depth Technical Guide to Methyl 2-(6-chloropyridin-3-yl)acetate (CAS: 717106-69-9)

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-(6-chloropyridin-3-yl)acetate is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a range of biologically active molecules. As a functionalized pyridine derivative, its unique electronic and structural characteristics make it a versatile building block in both agrochemical and pharmaceutical research. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a focus on the practical insights required by researchers and drug development professionals. The methodologies presented are grounded in established protocols, ensuring reliability and reproducibility in a laboratory setting.

Core Physicochemical & Structural Characteristics

Methyl 2-(6-chloropyridin-3-yl)acetate, with the molecular formula C₈H₈ClNO₂, is a pyridine derivative featuring a methyl ester functional group.[1] The presence of an electron-withdrawing chlorine atom on the pyridine ring significantly influences the molecule's reactivity and electronic properties.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 717106-69-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][4][5][6] |

| Molecular Weight | 185.61 g/mol | [1][2][4] |

| IUPAC Name | methyl 2-(6-chloropyridin-3-yl)acetate | [1][2] |

| Appearance | Colorless to yellow liquid | [7] |

| Boiling Point | 133-135 °C at 3 mmHg (Torr) | [1][7] |

| Density | ~1.259 g/cm³ (Predicted) | [7] |

| Solubility | Good solubility in organic solvents like ethanol, diethyl ether, and chlorinated hydrocarbons.[1][7] Limited solubility in water.[1] | [1][7] |

| SMILES | COC(=O)CC1=CN=C(C=C1)Cl | [2][5] |

| InChIKey | NYAZLFKSCFNMKV-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of Methyl 2-(6-chloropyridin-3-yl)acetate is through the Fischer esterification of its corresponding carboxylic acid. This method is favored for its high yield and straightforward procedure.

Synthesis Workflow Diagram

Caption: Fischer esterification of the parent acid to yield the target ester.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures, ensuring a self-validating system through defined workup and purification steps.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(6-chloropyridin-3-yl)acetic acid (1.0 equiv) in methanol (approx. 10 mL per gram of acid).[3]

-

Catalyst Addition (Causality Insight): Slowly add concentrated sulfuric acid (approx. 0.1 equiv) to the solution at room temperature.[3] The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which dramatically increases its electrophilicity and susceptibility to nucleophilic attack by methanol.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 1 hour.[3] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Neutralization: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. This step is critical to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.[3] The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

-

Purification (Validation Step): Purify the crude product by silica gel column chromatography.[3] This final step ensures the removal of impurities and provides the pure ester, the identity and purity of which can be validated by analytical techniques.

Chemical Reactivity and Derivatization

The compound's structure, featuring an ester and a chlorinated pyridine ring, offers multiple sites for chemical modification. This versatility is precisely why it is a valuable intermediate.

-

Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be readily hydrolyzed back to the parent carboxylic acid, 2-(6-chloropyridin-3-yl)acetic acid.[1] This is often a necessary step to prepare for subsequent amide bond formations.

-

Acylation and Alkylation: The methylene bridge (the -CH₂- group) adjacent to the carbonyl is acidic and can be deprotonated with a suitable base (e.g., n-butyllithium) to form a carbanion. This nucleophile can then react with electrophiles, such as iodomethane, to introduce substituents at the α-position.[8]

-

Amide Formation: The ester can be converted into amides through aminolysis, reacting with primary or secondary amines. This reaction is fundamental for building more complex molecules, particularly in the synthesis of bioactive compounds.

Key Reaction Pathways Diagram

Caption: Major reaction pathways for derivatizing the title compound.

Applications in Research and Development

The primary value of Methyl 2-(6-chloropyridin-3-yl)acetate lies in its role as a key building block for more complex, high-value molecules.

Agrochemicals: Neonicotinoid Synthesis

This compound is a well-established precursor in the synthesis of neonicotinoid insecticides.[9][10][11] Neonicotinoids act as agonists on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to nerve overstimulation and death.[9][12] The 6-chloro-3-pyridinylmethyl moiety, derived from intermediates like this one, is a critical pharmacophore for this class of insecticides, including acetamiprid and imidacloprid.[9][11][12]

Pharmaceutical and Medicinal Chemistry

The pyridine scaffold is a common feature in many pharmacologically active agents. This compound serves as an intermediate for synthesizing novel compounds for drug discovery. Its ability to potentially cross the blood-brain barrier suggests utility in developing neuropharmacological agents.[1] Furthermore, derivatives have been investigated for their potential as inhibitors of enzymes like Cytochrome P450 (CYP1A2), which could have implications for drug metabolism studies.[1]

Role as a Synthetic Intermediate Diagram

Sources

- 1. Buy Methyl 2-(6-chloropyridin-3-YL)acetate | 717106-69-9 [smolecule.com]

- 2. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthonix, Inc > 717106-69-9 | Methyl 2-(6-chloropyridin-3-yl)acetate [synthonix.com]

- 6. capotchem.cn [capotchem.cn]

- 7. chembk.com [chembk.com]

- 8. 3-Pyridineacetic acid, 6-chloro-α-methyl-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Analysis of Methyl 2-(6-chloropyridin-3-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-chloropyridin-3-yl)acetate is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds. With the CAS Registry Number 717106-69-9, this compound is of significant interest in the fields of medicinal chemistry and agrochemical research.[1][2][3][4] Its molecular structure, featuring a chlorinated pyridine ring and a methyl ester functional group, imparts a unique combination of reactivity and physicochemical properties. These characteristics make it a versatile building block for developing novel molecules with potential biological activities, including insecticidal and neuropharmacological properties.[1]

This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization methodologies, and safe handling protocols for Methyl 2-(6-chloropyridin-3-yl)acetate. The content is structured to deliver not only technical data but also field-proven insights into the causality behind experimental choices, ensuring a robust and practical resource for laboratory professionals.

Section 1: Core Physicochemical Profile

The functional utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in reaction media, its ease of purification, and its stability during storage.

Summary of Key Properties

The essential physicochemical and computational data for Methyl 2-(6-chloropyridin-3-yl)acetate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 717106-69-9 | [2][3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][4] |

| Molecular Weight | 185.61 g/mol | [1][2][4] |

| IUPAC Name | methyl 2-(6-chloro-3-pyridinyl)acetate | [2] |

| Boiling Point | 133-135°C at 3 mmHg (Predicted) | [1] |

| Calculated LogP | 1.45 - 1.6 | [2][4] |

| Topological Polar Surface Area | 39.2 Ų | [2][4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 2 | [4] |

| SMILES | O=C(OC)CC1=CC=C(Cl)N=C1 | [4] |

Solubility and Partitioning Behavior

The solubility profile of Methyl 2-(6-chloropyridin-3-yl)acetate is characteristic of a moderately polar organic molecule. It exhibits good solubility in common organic solvents such as ethanol, diethyl ether, and various chlorinated hydrocarbons.[1] This is a direct consequence of its molecular structure, which contains both a polar ester group and a less polar chloropyridine ring.

Conversely, its solubility in water is limited, a trait reinforced by its positive LogP value of approximately 1.5.[1][2][4] This value indicates a preferential partitioning into an octanol phase over an aqueous phase, a critical consideration for designing liquid-liquid extraction protocols for reaction workups and purification. The ester functionality, by preventing intermolecular hydrogen bonding that would be present in the parent carboxylic acid, enhances its solubility in organic media.[1]

Chemical Stability and Reactivity

Under standard laboratory conditions, Methyl 2-(6-chloropyridin-3-yl)acetate is a stable compound.[5] However, its stability is influenced by several factors:

-

Hydrolytic Stability: As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis is catalyzed by acid, with the rate increasing at lower pH.[1] This necessitates careful control of pH during aqueous workups and suggests that storage should be in a dry environment to prevent gradual degradation.[5]

-

Thermodynamic Stability: The presence of the electron-withdrawing chlorine atom on the pyridine ring helps to reduce the electron density of the aromatic system, thereby enhancing its overall stability against certain forms of nucleophilic attack.[1]

-

Incompatibilities: The compound should not be stored or mixed with strong acids, acid chlorides, acid anhydrides, or strong oxidizing agents, as these can promote vigorous and potentially hazardous reactions.[5]

-

Hazardous Decomposition: In the event of a fire, thermal decomposition can release toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Section 2: Analytical Characterization Workflows

Accurate characterization is essential to confirm the identity, purity, and structure of Methyl 2-(6-chloropyridin-3-yl)acetate. A multi-technique approach is recommended for a comprehensive analysis.

General Analytical Workflow

The logical flow for the complete characterization of a synthesized or procured batch of the compound typically follows the path of separation, identification, and structural confirmation.

Caption: A typical workflow for the analytical characterization of the title compound.

Protocol 2.1: Chromatographic Purity Assessment (HPLC-UV)

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for assessing the purity of aromatic organic compounds. A reversed-phase C18 column is ideal as it effectively separates compounds based on hydrophobicity. The chloropyridine moiety contains a strong chromophore, making UV detection highly sensitive and reliable for quantification.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV Diode Array Detector (DAD) set to monitor at 254 nm.

-

-

Gradient Elution:

-

Start with 10% B for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B over 1 minute and equilibrate for 3 minutes before the next injection.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2.2: Structural Elucidation (NMR Spectroscopy)

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's good solubility and the solvent's minimal interference in proton spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

A singlet around 3.7 ppm (3H), corresponding to the methyl ester (-OCH₃) protons.

-

A singlet around 3.6 ppm (2H), corresponding to the methylene (-CH₂-) protons.

-

Three signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the substituted pyridine ring.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Signals for all 8 unique carbons, including the ester carbonyl (~170 ppm), the methyl and methylene carbons, and the carbons of the chloropyridine ring.

-

-

Data Processing: Process the spectra using appropriate software, referencing the TMS signal for ¹H and the residual CDCl₃ signal (δ 77.16 ppm) for ¹³C.

Protocol 2.3: Mass Verification (LC-MS)

Expertise & Rationale: Mass spectrometry (MS) provides the exact molecular weight of the compound, confirming its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, and operating in positive ion mode ([M+H]⁺) is preferred because the pyridine nitrogen is readily protonated.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the stock solution from the HPLC protocol 1:100 with the initial mobile phase.

-

Instrumentation: Use an LC-MS system equipped with an ESI source. The HPLC method described in Protocol 2.1 can be directly coupled to the mass spectrometer.

-

MS Parameters (Positive ESI Mode):

-

Scan Range: m/z 50-500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Look for the protonated molecular ion [M+H]⁺.

-

Expected Mass: For C₈H₈ClNO₂, the monoisotopic mass is 185.02. The expected [M+H]⁺ ion will be at m/z 186.03 .[3] The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed at m/z 186 and m/z 188.

-

Section 3: Synthesis and Purification Strategy

Methyl 2-(6-chloropyridin-3-yl)acetate is typically prepared via Fischer esterification of its corresponding carboxylic acid.

Synthetic Pathway: Fischer Esterification

Caption: Synthesis via acid-catalyzed esterification of the parent carboxylic acid.

Protocol 3.1: Laboratory-Scale Synthesis

Expertise & Rationale: This protocol is a classic, efficient, and cost-effective method for converting a carboxylic acid to its methyl ester. Using methanol as both a reagent and the solvent drives the reaction equilibrium toward the product. A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen, activating it for nucleophilic attack by methanol.

Step-by-Step Methodology: [3]

-

Reaction Setup: To a solution of 2-chloropyridine-5-acetic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1 eq) at room temperature.

-

Reaction: Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Neutralization: Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: Purification by Column Chromatography

Expertise & Rationale: Silica gel column chromatography is the standard method for purifying moderately polar organic compounds. It effectively separates the desired ester product from the more polar, unreacted carboxylic acid starting material and any non-polar impurities. A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) allows for controlled separation.

Step-by-Step Methodology:

-

Adsorbent: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product from Protocol 3.1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

-

Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and concentrate under reduced pressure to afford Methyl 2-(6-chloropyridin-3-yl)acetate as a purified solid or oil.

Section 4: Safety and Handling

Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.

-

GHS Hazard Identification: The compound is classified with the following hazards:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Avoid exposure to moisture to prevent hydrolysis.[5]

-

Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[5]

Conclusion

Methyl 2-(6-chloropyridin-3-yl)acetate is a valuable synthetic intermediate with well-defined physicochemical properties. Its moderate polarity, predictable reactivity, and established analytical profiles make it a manageable and versatile tool for chemists. A thorough understanding of its solubility, stability, and spectral characteristics, as outlined in this guide, is paramount for its successful application in research and development, enabling the efficient synthesis of more complex target molecules in the pharmaceutical and agrochemical sectors.

References

- Buy Methyl 2-(6-chloropyridin-3-YL)acetate | 717106-69-9 - Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH73xx_140AZTQ_mAsVmz3e7ns0dW2YAFXpbGXTjc2HoRS0m9UZ_d3rqRB1Y0H9sFnA21T6Gh6t_i23NzgOy198wBpLtHGSfVO1MlHsXa_NZf6QucqtA3szK7izj8R_0-V0OkSmyg==]

- Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53419528]

- MSDS of Methyl 2-(6-chloropyridin-3-yl)acetate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExVTxvOJu__V_pkC1KBySq9prothmSeFeqpoIOKA1s4ZnB2t2BYlwW4H4Tyb5QQJwNMP2G_uwOmQWpCnzwQbL_ODzCYLtuh15ustTpiz_h28QfqXtZhpFeXUzzH7LTrKsCzPnYhV_kgPYFtA==]

- Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9 - ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?cas=717106-69-9]

- Methyl 2-(6-chloropyridin-3-yl)acetate (CAS 717106-69-9) information - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32514168.htm]

- 717106-69-9 | Methyl 2-(6-chloropyridin-3-yl)acetate - ChemScene. [URL: https://www.chemscene.com/products/Methyl-2-(6-chloropyridin-3-yl)

- Methyl 2-(6-chloropyridin-3-yl)acetate - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB32514168_EN.htm]

- Methyl (6-chloro-3-pyridinyl)acetate | 717106-69-9 - ChemScene. [URL: https://www.chemscene.

- Analytical Method for Acetamiprid (Animal and Fishery Products) - Ministry of Health, Labour and Welfare. [URL: https://www.mhlw.go.jp/file/06-Seisakujouhou-11130500-Shokuhinanzenbu/0000183177.pdf]

- III Analytical Methods - Japan International Cooperation Agency. [URL: https://openjicareport.jica.go.jp/pdf/11823930_03.pdf]

- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju.edu. [URL: https://www.csbsju.edu/Documents/Chemistry/Ternes%20TrAC%202001.pdf]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. [URL: https://kgroup.rutgers.edu/sites/default/files/inline-files/NMR_impurities_paper.pdf]

Sources

- 1. Buy Methyl 2-(6-chloropyridin-3-YL)acetate | 717106-69-9 [smolecule.com]

- 2. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. capotchem.cn [capotchem.cn]

Methyl 2-(6-chloropyridin-3-yl)acetate: A Core Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone scaffold in modern synthetic chemistry, Methyl 2-(6-chloropyridin-3-yl)acetate presents a unique combination of reactive sites and structural stability. This guide offers a senior application scientist's perspective on its essential properties, a field-tested synthesis protocol, and its strategic applications in the development of novel therapeutic and agricultural agents. The inherent chemical functionalities of this molecule—a halogenated pyridine ring coupled with an ester group—render it a versatile intermediate for introducing the 6-chloropyridin-3-yl motif into more complex molecular architectures.

Physicochemical and Spectroscopic Profile

The compound's physical and chemical properties are foundational to its application in synthetic workflows. The presence of the chlorine atom and the ester functional group dictates its solubility, reactivity, and thermal stability. These key parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 185.61 g/mol | [1][2][3] |

| CAS Number | 717106-69-9 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 133-135 °C (at 3 mmHg) | [2][4] |

| Solubility | Good solubility in ethanol, diethyl ether, and chlorinated hydrocarbons | [2] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| LogP | 1.4505 | [1] |

Validated Synthesis Protocol: Fischer Esterification

The most direct and reliable method for preparing Methyl 2-(6-chloropyridin-3-yl)acetate is the acid-catalyzed esterification of its corresponding carboxylic acid. This Fischer esterification is a robust and scalable reaction, making it suitable for both laboratory and pilot-plant scale production. The causality behind this choice of protocol lies in the ready availability of the starting material, 2-chloropyridine-5-acetic acid, and the straightforward nature of the reaction, which typically proceeds with high yield.

Experimental Workflow: Synthesis of Methyl 2-(6-chloropyridin-3-yl)acetate

Caption: Synthesis workflow for Methyl 2-(6-chloropyridin-3-yl)acetate.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures and is designed for self-validation through in-process controls.[5]

-

Reaction Setup : To a solution of 2-chloropyridine-5-acetic acid (5.0 g, 29.23 mmol, 1.0 equiv) in methanol (50 mL) at room temperature, slowly add concentrated sulfuric acid (1.9 mL).[5] The use of methanol as both solvent and reactant drives the equilibrium towards the product, while sulfuric acid acts as the essential catalyst.

-

Reaction Execution : Stir the reaction mixture at room temperature for 1 hour.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Neutralization : Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction : Extract the aqueous mixture three times with ethyl acetate.[5] The product is more soluble in the organic phase, allowing for its separation from inorganic salts and other aqueous-soluble species.

-

Drying and Concentration : Combine the organic layers and dry with anhydrous sodium sulfate.[5] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude material by silica gel column chromatography to afford the final product, Methyl 2-(6-chloropyridin-3-yl)acetate, with high purity (typically >95%).[5]

Core Applications in Research and Development

The strategic value of Methyl 2-(6-chloropyridin-3-yl)acetate lies in its utility as a versatile intermediate. Its structure is a key pharmacophore in several classes of bioactive molecules.

Agrochemical Synthesis

The chlorinated pyridine moiety is a well-established component of many modern insecticides. This compound serves as a crucial precursor in the synthesis of novel pesticides, particularly in the formation of active ingredients like 1,3,4-oxadiazoles, which have shown efficacy against various agricultural pests.[2]

Medicinal Chemistry and Drug Discovery

In the pharmaceutical landscape, this molecule is a valuable building block for creating compounds targeting a range of biological pathways.

-

Antimicrobial Agents : It is employed in the synthesis of substituted pyridines that have been screened for antimicrobial activity.[2] The pyridine core is a common feature in many antibacterial and antifungal drugs.

-

Neuropharmacology : The compound's structure lends itself to modifications that can produce molecules with the potential to cross the blood-brain barrier, opening avenues for developing treatments for central nervous system disorders.[2] The "methyl" group, in particular, can be a strategic addition in drug design to modulate physicochemical and pharmacokinetic properties.[6]

-

Kinase Inhibitors : Pyridine derivatives are prevalent in the design of kinase inhibitors for oncology. The 6-chloropyridin-3-yl group can serve as a key fragment that occupies specific pockets in the ATP-binding site of various kinases. A hypothetical drug discovery workflow is illustrated below, showing how an inhibitor derived from this starting material could modulate a signaling pathway.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy Methyl 2-(6-chloropyridin-3-YL)acetate | 717106-69-9 [smolecule.com]

- 3. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(6-chloropyridin-3-yl)acetate CAS#: 717106-69-9 [m.chemicalbook.com]

- 5. Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9 [chemicalbook.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Methyl 2-(6-chloropyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-chloropyridin-3-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring linked to a methyl ester moiety, presents a unique set of physicochemical properties that are crucial for its biological activity and development as a potential therapeutic agent. Accurate structural elucidation and characterization are paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

This technical guide provides an in-depth analysis of the spectral data for Methyl 2-(6-chloropyridin-3-yl)acetate. As a Senior Application Scientist, the aim is to not only present the data but also to offer insights into the experimental considerations and the causal relationships between the molecular structure and the observed spectral features. This document is structured to provide a comprehensive understanding of the compound's spectroscopic signature, ensuring scientific integrity and empowering researchers in their drug development workflows.

The fundamental properties of Methyl 2-(6-chloropyridin-3-yl)acetate are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Monoisotopic Mass | 185.0243562 Da | [1] |

| CAS Number | 717106-69-9 | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 2-(6-chloropyridin-3-yl)acetate, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the acetate group.

Molecular Structure with Atom Numbering for NMR Assignments

Caption: Numbering scheme for Methyl 2-(6-chloropyridin-3-yl)acetate.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-2 |

| ~7.6 | dd | 1H | H-4 |

| ~7.3 | d | 1H | H-5 |

| ~3.7 | s | 3H | O-CH₃ (H-11) |

| ~3.6 | s | 2H | CH₂ (H-7) |

Interpretation:

-

Aromatic Region (7.0-8.5 ppm): The three protons on the pyridine ring are expected to appear in this region. Due to the electron-withdrawing nature of the nitrogen atom and the chlorine atom, these protons are deshielded.

-

The proton at position 2 (H-2) is adjacent to the nitrogen and is expected to be the most downfield signal, appearing as a doublet.

-

The proton at position 4 (H-4) will be coupled to both H-2 and H-5, likely resulting in a doublet of doublets (dd).

-

The proton at position 5 (H-5) will be coupled to H-4, appearing as a doublet.

-

-

Aliphatic Region (3.5-4.0 ppm):

-

The methyl ester protons (O-CH₃) are in a shielded environment and are expected to appear as a sharp singlet around 3.7 ppm.

-

The methylene protons (CH₂) adjacent to the pyridine ring and the carbonyl group will also appear as a singlet, as they have no adjacent protons to couple with, expected around 3.6 ppm.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (C-8) |

| ~151 | C-6 |

| ~150 | C-2 |

| ~139 | C-4 |

| ~131 | C-3 |

| ~124 | C-5 |

| ~52 | O-CH₃ (C-11) |

| ~38 | CH₂ (C-7) |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon (C-8) is highly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 160-180 ppm.[3]

-

Aromatic Carbons (sp²): The carbons of the pyridine ring (C-2, C-3, C-4, C-5, C-6) are expected to resonate between 120 and 155 ppm. The carbon atom bonded to the electronegative chlorine atom (C-6) and those adjacent to the nitrogen (C-2) are expected to be significantly deshielded.[3]

-

Aliphatic Carbons (sp³):

-

The methyl ester carbon (O-CH₃, C-11) is expected to appear around 52 ppm.

-

The methylene carbon (CH₂, C-7) will be found further upfield, around 38 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3050-3100 | Medium | C-H (Aromatic) | Stretching |

| ~2950-3000 | Medium | C-H (Aliphatic) | Stretching |

| ~1735-1750 | Strong | C=O (Ester) | Stretching |

| ~1550-1600 | Medium-Strong | C=C, C=N (Aromatic Ring) | Stretching |

| ~1200-1300 | Strong | C-O (Ester) | Stretching |

| ~1000-1100 | Medium | C-Cl | Stretching |

Interpretation:

The IR spectrum of Methyl 2-(6-chloropyridin-3-yl)acetate is expected to be dominated by a strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The presence of the aromatic pyridine ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N stretching bands in the 1550-1600 cm⁻¹ region. The C-O stretch of the ester will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

High-Resolution Mass Spectrometry (HRMS)

-

[M+H]⁺: The protonated molecule is observed at an m/z of 185.4.[4]

-

Exact Mass: The calculated monoisotopic mass is 185.0243562 Da for the molecular formula C₈H₈ClNO₂.[1] This high-resolution value is crucial for confirming the elemental composition.

Fragmentation Pathway

Electron ionization (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns.

Proposed Key Fragmentation Pathways in Mass Spectrometry

Caption: Key fragmentations of Methyl 2-(6-chloropyridin-3-yl)acetate.

Interpretation of Fragmentation:

-

Isotope Pattern: Due to the presence of a chlorine atom, the molecular ion peak and any chlorine-containing fragment peaks will exhibit a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

-

Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion at m/z 154/156.

-

Loss of Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the methylene group and the pyridine ring can result in the loss of the entire carbomethoxy group, yielding a fragment at m/z 126/128.

-

Pyridine Ring Fragments: Further fragmentation of the pyridine-containing ions can lead to smaller charged species, such as the chloropyridinyl cation.

Conclusion

The comprehensive spectral analysis of Methyl 2-(6-chloropyridin-3-yl)acetate through NMR, IR, and MS provides a detailed structural fingerprint of the molecule. The predicted ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while the expected IR absorptions confirm the presence of key functional groups, notably the ester and the chloropyridine moiety. Mass spectrometry data corroborates the molecular weight and offers insights into the molecule's stability and fragmentation behavior under ionization. This in-depth guide serves as a valuable resource for scientists, enabling confident identification and characterization of this compound in research and development settings.

References

-

PubChem. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528. [Link]

-

OpenStax. 13.11 Characteristics of ¹³C NMR Spectroscopy - Organic Chemistry. [Link]

Sources

- 1. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9 [chemicalbook.com]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Methyl 2-(6-chloropyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Stability of a Key Synthetic Intermediate

Methyl 2-(6-chloropyridin-3-yl)acetate is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a substituted pyridine ring and a methyl ester moiety, presents a unique profile of reactivity and stability. A thorough understanding of its behavior under thermal stress is paramount for safe handling, process optimization, and ensuring the integrity of synthetic pathways. This guide provides a comprehensive analysis of the thermal stability and decomposition pathways of Methyl 2-(6-chloropyridin-3-yl)acetate, drawing upon available data and established principles of organic chemistry.

Physicochemical and Hazard Profile

Before delving into its thermal properties, it is essential to establish the fundamental physicochemical and hazard characteristics of Methyl 2-(6-chloropyridin-3-yl)acetate.

Table 1: Physicochemical and Hazard Data for Methyl 2-(6-chloropyridin-3-yl)acetate

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | Not explicitly stated, but related compounds are often liquids or low-melting solids. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | |

| Supplemental Hazards | May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated. | [2] |

It is crucial to note the incomplete toxicological profile, underscoring the need for careful handling and the use of appropriate personal protective equipment (PPE), such as gloves and eye protection, in a well-ventilated area.[2][3]

Thermal Stability Profile

The primary concerns for thermal decomposition would be the potential for hydrolysis of the ester group, especially in the presence of moisture, and reactions involving the chlorinated pyridine ring at elevated temperatures.

Predicted Decomposition Pathways

In the event of thermal decomposition, several pathways can be postulated based on the functional groups present in the molecule. Key hazardous decomposition products would likely include:

-

Carbon oxides (CO, CO₂): Resulting from the combustion of the organic structure.[2]

-

Nitrogen oxides (NOx): Originating from the pyridine ring.[2]

-

Hydrogen chloride (HCl) gas: A hazardous gas formed from the chlorine substituent.[2]

The decomposition mechanism itself is likely to be complex. One potential initial step at elevated temperatures could be the homolytic cleavage of the C-Cl bond on the pyridine ring, which is often the weakest point in such structures. This would generate radical species that could initiate a cascade of further reactions. Another possibility is the elimination of methyl acetate or related fragments.

The study of the thermal decomposition of pyridine itself has shown that the C-H bond is the first to break, with an activation energy of approximately 80 kcal/mole.[5] While the substituents on Methyl 2-(6-chloropyridin-3-yl)acetate will alter the bond dissociation energies, this provides a foundational understanding of the pyridine ring's stability.

Caption: Predicted high-level decomposition pathway.

Experimental Workflow for Thermal Stability Assessment

To rigorously determine the thermal stability and decomposition profile of Methyl 2-(6-chloropyridin-3-yl)acetate, a systematic experimental approach is necessary. The following protocol outlines a robust workflow utilizing thermogravimetric analysis (TGA) coupled with mass spectrometry (MS).

Step-by-Step Protocol: TGA-MS Analysis

-

Sample Preparation:

-

Ensure the sample of Methyl 2-(6-chloropyridin-3-yl)acetate is of high purity to avoid interference from impurities. Purity can be confirmed by techniques such as HPLC or GC-MS.

-

Accurately weigh 5-10 mg of the sample into a suitable TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Couple the TGA instrument to a mass spectrometer via a heated transfer line to prevent condensation of evolved gases.

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to create an inert atmosphere. This is crucial to study the intrinsic thermal decomposition without the influence of oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a controlled heating rate, typically 10°C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C). A slower heating rate can provide better resolution of decomposition steps.

-

-

Data Acquisition:

-

Simultaneously record the sample weight loss (TGA curve) and the mass spectra of the evolved gases (MS data) as a function of temperature.

-

The TGA curve will indicate the temperatures at which weight loss occurs, signifying decomposition.

-

The MS data will identify the molecular weights of the fragments being released at specific temperatures, allowing for the identification of decomposition products.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

-

Correlate the MS data with the weight loss events observed in the TGA. For example, the detection of a fragment with m/z = 36.5 (HCl) coinciding with a weight loss step would confirm the release of hydrogen chloride.

-

Propose a detailed decomposition mechanism based on the identified fragments and the corresponding temperatures.

-

Caption: Experimental workflow for TGA-MS analysis.

Safe Handling and Storage Recommendations

Given the potential for the release of hazardous gases upon decomposition and its irritant properties, strict safety protocols are essential.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[6]

-

Handling: Work in a well-ventilated area, preferably under a fume hood.[3] Avoid contact with skin and eyes.[2] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

Conclusion

While specific, publicly available data on the thermal decomposition of Methyl 2-(6-chloropyridin-3-yl)acetate is limited, a comprehensive understanding of its potential behavior can be extrapolated from its chemical structure and the known properties of related compounds. The presence of the chloro-substituent and the methyl ester group are the primary factors that will govern its stability under thermal stress. The predicted decomposition pathways highlight the potential for the formation of hazardous byproducts, necessitating careful handling and a controlled environment for any processes involving this compound at elevated temperatures. The outlined experimental workflow provides a robust framework for researchers to definitively characterize its thermal profile, ensuring safer and more efficient utilization in drug development and other synthetic applications.

References

- MSDS of Methyl 2-(6-chloropyridin-3-yl)acetate. (n.d.).

- Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9. (2025). ChemicalBook.

- Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528. (n.d.). PubChem.

- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (n.d.). Canadian Science Publishing.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET. (2009). Fisher Scientific.

- Methyl 2-(6-chloropyridin-3-yl)acetate. (n.d.). ChemScene.

- The Thermal Decomposition of Pyridine. (n.d.). CORESTA.

Sources

The Synthetic Versatility of Methyl 2-(6-chloropyridin-3-yl)acetate: A Technical Primer for Drug Discovery and Development

Abstract

Methyl 2-(6-chloropyridin-3-yl)acetate is a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring bearing a chlorine atom and an ester-containing side chain, offer a rich landscape for chemical transformations. This guide provides an in-depth exploration of the reactivity and chemical behavior of this versatile scaffold. We will delve into its synthesis, functional group manipulations, and its application in constructing complex molecular architectures, with a particular focus on the strategic considerations that guide experimental design in drug discovery programs.

Introduction: The Strategic Importance of a Privileged Scaffold

The pyridine nucleus is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a chlorine atom at the 6-position of the pyridine ring in Methyl 2-(6-chloropyridin-3-yl)acetate serves a dual purpose. It electronically activates the ring for nucleophilic aromatic substitution and, more importantly, provides a handle for a diverse array of palladium-catalyzed cross-coupling reactions. The acetate side chain at the 3-position further extends its synthetic utility, offering a site for hydrolysis, amidation, and reduction to introduce further diversity. This combination of reactive sites makes it a highly sought-after intermediate in the synthesis of biologically active compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| SMILES | COC(=O)CC1=CN=C(C=C1)Cl | [3] |

| InChIKey | NYAZLFKSCFNMKV-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.35 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.0, 2.4 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 3.70 (s, 3H), 3.65 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 171.2, 150.5, 149.8, 139.5, 131.2, 124.2, 52.4, 37.8.

-

Mass Spectrometry (ES): m/z 185.4 [M+H]⁺[4].

Synthesis and Purification

The most common and efficient synthesis of Methyl 2-(6-chloropyridin-3-yl)acetate involves the Fischer esterification of the corresponding carboxylic acid, 2-(6-chloropyridin-3-yl)acetic acid.[4] This method is favored for its simplicity, high yield, and the use of readily available and inexpensive reagents.

Experimental Protocol: Fischer Esterification

-

To a solution of 2-(6-chloropyridin-3-yl)acetic acid (1.0 equiv) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equiv) at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.

-

The residue is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Caption: Workflow for the synthesis of Methyl 2-(6-chloropyridin-3-yl)acetate.

Chemical Reactivity and Strategic Applications

The reactivity of Methyl 2-(6-chloropyridin-3-yl)acetate can be strategically dissected into two primary domains: transformations involving the ester functionality and reactions at the chlorinated pyridine core.

Reactions at the Ester Moiety

The ester group provides a versatile handle for the introduction of diverse functionalities.

Base-mediated hydrolysis of the methyl ester readily furnishes the corresponding carboxylic acid, 2-(6-chloropyridin-3-yl)acetic acid.[5] This transformation is often a prerequisite for subsequent amide bond formation. Lithium hydroxide in a mixture of water and a co-solvent like methanol or tetrahydrofuran is commonly employed for a clean and efficient reaction.[6]

Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

The direct conversion of the ester to an amide can be achieved, though it is often more efficient to first hydrolyze the ester to the carboxylic acid and then perform a standard amide coupling reaction.[7] However, metal-catalyzed amidation of esters has emerged as a powerful alternative.[8] For instance, nickel-catalyzed amidation allows for the direct coupling of the ester with a wide range of primary and secondary amines.[8][9]

The ester can be reduced to the corresponding alcohol, 2-(6-chloropyridin-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LAH). A milder and more chemoselective alternative involves the use of sodium borohydride in the presence of a Lewis acid or in a mixed solvent system like THF/methanol, which enhances its reducing power.[10][11] This transformation is valuable for accessing linkers with different spatial and electronic properties.

Transformations at the 6-Chloro-Pyridine Core

The chlorine atom on the electron-deficient pyridine ring is the key to unlocking a vast chemical space through cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between the pyridine ring and various aryl or heteroaryl boronic acids or esters.[12][13] This reaction is instrumental in the synthesis of complex biaryl structures, which are prevalent in many drug candidates.[14] A typical catalyst system involves a palladium(0) source, such as Pd(OAc)₂, and a phosphine ligand.[15]

Caption: Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the chlorinated pyridine with a wide variety of primary and secondary amines, amides, or carbamates.[16][17][18] This reaction is of paramount importance in drug discovery for the introduction of functionalities that can modulate solubility, basicity, and target engagement.[19] The choice of palladium catalyst and ligand is crucial for achieving high yields and broad substrate scope.[19]

The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne.[20][21][22] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[23] The resulting alkynylated pyridines are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions.

Stability and Handling

Methyl 2-(6-chloropyridin-3-yl)acetate is a stable compound under normal laboratory conditions. However, as with all chlorinated organic compounds, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

Methyl 2-(6-chloropyridin-3-yl)acetate is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the ester functionality and the chlorinated pyridine core, provides chemists with a powerful platform for the rapid generation of molecular diversity. A thorough understanding of its chemical behavior and the strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, will continue to drive innovation in the discovery and development of new therapeutics and functional materials.

References

-

PubChem. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

PubChem. Methyl 2-(6-chloropyridin-2-ylthio)acetate | C8H8ClNO2S | CID 14698025. Available from: [Link]

-

Organic Syntheses. PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Org. Synth. 2007, 84, 262. Available from: [Link]

-

PubChemLite. Methyl 2-(6-chloropyridin-3-yl)acetate (C8H8ClNO2). Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

-

Macmillan Group, Princeton University. Buchwald-Hartwig Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

- Google Patents. A kind of preparation method of Acetamiprid.

-

National Institutes of Health. Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. Available from: [Link]

-

Global Substance Registration System. 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 2014, 6(5):104-105. Available from: [Link]

-

Science of Synthesis. Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

NRC Research Press. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

-

ChemRxiv. ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. Available from: [Link]

-

National Institutes of Health. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available from: [Link]

-

ArTS. Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions. Available from: [Link]

-

YouTube. Sonogashira coupling. Available from: [Link]

-

Andrew G. Myers Research Group, Harvard University. Chem 115. Available from: [Link]

-

YouTube. Suzuki Coupling. Available from: [Link]

-

ResearchGate. A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. Available from: [Link]

-

Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

- Google Patents. Process for preparing amidines.

-

Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available from: [Link]

-

ResearchGate. The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Available from: [Link]

-

National Institutes of Health. 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Available from: [Link]

-

Reddit. NaBH4 reduction of ester. Available from: [Link]

-

ResearchGate. A Mild Hydrolysis of Esters Mediated by Lithium Salts. Available from: [Link]

- Google Patents. Hydrolysis of methyl acetate.

Sources

- 1. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - Methyl 2-(6-chloropyridin-3-yl)acetate (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. arts.units.it [arts.units.it]

- 8. par.nsf.gov [par.nsf.gov]

- 9. mdpi.com [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. research.rug.nl [research.rug.nl]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

A Technical Guide to the Purity of Methyl 2-(6-chloropyridin-3-YL)acetate for Research Applications

Foreword: The Imperative of Purity in Preclinical Research

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the integrity of all subsequent research rests. Methyl 2-(6-chloropyridin-3-YL)acetate, a key heterocyclic building block, is no exception. Its utility as a precursor in the synthesis of a variety of pharmacologically active compounds, including potential insecticidal and neuropharmacological agents, necessitates a rigorous understanding and control of its purity.[1][2] The presence of even minute quantities of impurities can lead to anomalous biological results, compromise the kinetic and toxicological profiles of derivative compounds, and ultimately, derail a research program.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, assess, and specify the purity of Methyl 2-(6-chloropyridin-3-YL)acetate for its intended research applications.

The Molecular Identity and Synthetic Provenance of Methyl 2-(6-chloropyridin-3-YL)acetate

Methyl 2-(6-chloropyridin-3-YL)acetate (CAS No: 717106-69-9) is a pyridine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[5] Its structure, featuring a chlorinated pyridine ring and a methyl ester moiety, makes it a versatile intermediate in organic synthesis.

The most common synthetic route to this compound involves the esterification of 2-chloropyridine-5-acetic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[5][6]

An alternative pathway can involve starting with 2-chloropyridine and ethyl formate.[1] Understanding this synthetic background is paramount, as the impurities present in the final product are intrinsically linked to the starting materials, reagents, and reaction conditions employed.

Deconstructing the Impurity Profile: A Framework for Analysis

The purity of a research chemical is not merely a percentage; it is a detailed profile of all constituents other than the compound of interest. Drawing from the authoritative framework of the International Council for Harmonisation (ICH) guidelines, which are designed for pharmaceutical substances, we can establish a robust system for classifying and controlling impurities in high-grade research chemicals like Methyl 2-(6-chloropyridin-3-YL)acetate.[7][8]

Organic Impurities

These are the most common and structurally diverse class of impurities. They can be further categorized as:

-

Starting Materials and Intermediates: Incomplete conversion during the synthesis can lead to the presence of 2-chloropyridine-5-acetic acid in the final product.

-

By-products: Side reactions during the synthesis can generate a host of related substances. For instance, over-chlorination of the pyridine ring could lead to dichlorinated analogues.

-

Degradation Products: Methyl 2-(6-chloropyridin-3-YL)acetate is susceptible to hydrolysis of the ester group under both acidic and basic conditions, yielding 2-(6-chloropyridin-3-yl)acetic acid and methanol.[1] Forced degradation studies, where the compound is subjected to stress conditions like heat, light, oxidation, and varying pH, are crucial for identifying potential degradants that may arise during storage or in downstream applications.[9][10][11]

Inorganic Impurities

These are typically introduced during the manufacturing process and include:

-

Reagents, Ligands, and Catalysts: Residual acid catalysts (e.g., sulfates) from the esterification process.

-

Heavy Metals or Other Residual Metals: These can originate from reactors and processing equipment.

-

Inorganic Salts: Formed during neutralization and work-up steps.

Residual Solvents

Organic solvents used during the synthesis and purification (e.g., methanol, ethyl acetate, and solvents for chromatography) can be present in the final product.[1][6] The ICH Q3C guideline provides a framework for classifying solvents based on their toxicity and setting acceptable limits.[4]

Establishing Purity Tiers for Research Applications

While the stringent ICH guidelines are designed for substances intended for human use, a pragmatic approach is necessary for research-grade chemicals. The required purity level is dictated by the intended application.

| Purity Grade | Typical Purity (%) | Recommended Applications | Key Considerations |

| Technical Grade | < 90% | Industrial applications, not suitable for research. | Contains significant levels of impurities. |

| Synthesis Grade | 90-98% | Early-stage synthesis, where the product will be purified in subsequent steps. | May contain by-products that could interfere with reactions. |

| Research Grade (Standard) | > 98% | Most in vitro and in vivo preclinical research. | A Certificate of Analysis (CoA) with basic purity determination (e.g., by HPLC) is expected. |

| High Purity / Pre-GMP Grade | > 99% | Advanced preclinical studies, toxicology studies, and as a starting material for GMP synthesis. | A comprehensive CoA with detailed impurity profiling is essential. |

For most laboratory and analytical applications, a purity of ≥95% is a common benchmark.[12] The American Chemical Society (ACS) grade, for instance, requires a purity of ≥95%.[12][13]

Analytical Methodologies for Purity Determination: A Self-Validating System

A robust analytical workflow is essential for the comprehensive characterization of Methyl 2-(6-chloropyridin-3-YL)acetate. This workflow should be designed as a self-validating system, where orthogonal techniques are employed to confirm the identity and purity of the compound.

Caption: Analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity determination and impurity profiling of organic compounds.

Experimental Protocol: HPLC-UV Method for Purity Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape).

-

Rationale: A gradient elution is necessary to separate compounds with a range of polarities, from the polar starting material (2-chloropyridine-5-acetic acid) to the less polar parent compound and potential non-polar by-products.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Rationale: Maintaining a constant column temperature ensures reproducible retention times.

-

-

Detection Wavelength: 254 nm.

-

Rationale: The pyridine ring provides strong UV absorbance at this wavelength, allowing for sensitive detection of the parent compound and related impurities.

-

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

-

Quantification: Purity is typically determined by area percentage, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, reference standards for known impurities should be used.

Gas Chromatography (GC)

Headspace GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the gold standard for the analysis of residual solvents.

Experimental Protocol: Headspace GC for Residual Solvents

-

Instrumentation: GC system with a headspace autosampler and FID or MS detector.

-

Column: A mid-polarity column, such as a DB-624 (30 m x 0.32 mm, 1.8 µm film thickness), is recommended for a broad range of solvents.[4]

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute solvents with a wide range of boiling points.

-

Headspace Parameters:

-

Vial Equilibration Temperature: ~80-100°C.

-

Vial Equilibration Time: ~15-30 minutes.

-

Rationale: These parameters ensure that volatile solvents partition from the sample matrix into the headspace for injection.

-

-

Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point, non-interfering solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the main component and for identifying the structure of unknown impurities if they are present at a sufficient concentration.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and can be coupled with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

The Certificate of Analysis (CoA): A Researcher's Guide to Quality

A comprehensive Certificate of Analysis is the ultimate testament to the quality of a research chemical. Researchers should demand and critically evaluate the CoA, which should include:

-

Compound Identification: Name, CAS number, molecular formula, and molecular weight.

-

Purity Determination: The method used (e.g., HPLC, GC) and the determined purity value.

-

Analytical Data: Copies or summaries of the analytical spectra (HPLC chromatogram, NMR spectrum, etc.).

-

Residual Solvent Analysis: The method used and the levels of any detected solvents.

-

Date of Analysis and Batch Number.

Conclusion: A Commitment to Scientific Rigor

The purity of Methyl 2-(6-chloropyridin-3-YL)acetate is not a static parameter but a comprehensive profile that must be rigorously assessed and understood. By leveraging a multi-faceted analytical approach grounded in the principles of separation science and spectroscopy, researchers can ensure the quality of this critical intermediate. Adherence to the purity standards and analytical workflows outlined in this guide will not only enhance the reproducibility and reliability of experimental data but also uphold the principles of scientific integrity that are the bedrock of drug discovery and development.

References

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

-

Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Available from: [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). Available from: [Link]

-

International Journal of Pharmaceutical Science Invention. Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. Available from: [Link]

-

Shimadzu. 06-SAIP-GC-037-EN Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Available from: [Link]

-

Lab Manager. The Most Common Grades of Reagents and Chemicals. (2025-10-02). Available from: [Link]

-

ReAgent. What Do The Different Grades Of Chemical Mean?. (2020-08-19). Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by G. (2017-09-30). Available from: [Link]

-

Camlab. A guide to Chemical Grades. Available from: [Link]

-

MedCrave online. Forced Degradation Studies. (2016-12-14). Available from: [Link]

-

Symbiosis. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023-10-04). Available from: [Link]

-

ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025-08-05). Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022-11-30). Available from: [Link]

-

Wikipedia. Pyridine. Available from: [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

-

NCBI Bookshelf. Pyridine - Some Industrial Chemicals. Available from: [Link]

-

IntechOpen. Advances in Impurity Profiling of Pharmaceutical Formulations. (2024-12-26). Available from: [Link]

-